1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethyl-5-(2-methylpropyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-12-9(10(13)14)6-8(11-12)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGHINKQRGJIHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)CC(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646602 |

Source

|

| Record name | 1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-75-6 |

Source

|

| Record name | 1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole carboxylic acid with potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for the preparation of this target molecule, drawing upon established chemical principles and analogous procedures. The synthesis is strategically designed in three key stages: a Claisen condensation to construct the β-dicarbonyl backbone, a Knorr pyrazole synthesis for the formation of the heterocyclic core, and a final hydrolysis step to yield the desired carboxylic acid.

This document will delve into the mechanistic underpinnings of each reaction, provide detailed step-by-step experimental protocols, and present the expected outcomes based on reported yields for similar transformations.

Strategic Synthesis Pathway

The synthesis of this compound can be logically approached through the following three-step sequence:

-

Step 1: Claisen Condensation - The synthesis commences with a Claisen condensation between 4-methyl-pentan-2-one and diethyl oxalate to afford the key intermediate, ethyl 2,4-dioxo-6-methylheptanoate.

-

Step 2: Knorr Pyrazole Synthesis - The resulting β-diketoester undergoes a cyclization reaction with ethylhydrazine in a Knorr pyrazole synthesis to form the corresponding ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate.

-

Step 3: Hydrolysis - The final step involves the hydrolysis of the ethyl ester to the target carboxylic acid.

Figure 1: Overall synthetic pathway for this compound.

Part 1: Synthesis of Ethyl 2,4-dioxo-6-methylheptanoate

The initial step involves a crossed Claisen condensation. In this reaction, the enolate of 4-methyl-pentan-2-one acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Diethyl oxalate is an excellent substrate for this reaction as it lacks α-hydrogens and therefore cannot undergo self-condensation. The use of a strong base, such as sodium ethoxide, is crucial for the deprotonation of the ketone to form the reactive enolate.

Experimental Protocol

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous ethanol (150 mL).

-

Base Preparation: Sodium ethoxide (7.48 g, 0.11 mol) is carefully dissolved in the anhydrous ethanol at -20°C.

-

Addition of Reactants: A mixture of 4-methyl-pentan-2-one (10.0 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) is added dropwise to the sodium ethoxide solution while maintaining the temperature at -20°C.

-

Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction mixture is concentrated under reduced pressure. The residue is then dissolved in water (150 mL) and acidified to pH 2 with 2 M hydrochloric acid. The aqueous layer is extracted with dichloromethane (3 x 120 mL).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude ethyl 2,4-dioxo-6-methylheptanoate, which can often be used in the next step without further purification. A similar procedure for the synthesis of ethyl 2,4-dioxoheptanoate reports a yield of 38%.[1]

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles | Role |

| 4-Methyl-pentan-2-one | 100.16 | 10.0 g | 0.1 | Reactant |

| Diethyl oxalate | 146.14 | 14.6 g | 0.1 | Reactant |

| Sodium ethoxide | 68.05 | 7.48 g | 0.11 | Base |

| Anhydrous Ethanol | 46.07 | 150 mL | - | Solvent |

| 2 M Hydrochloric acid | 36.46 | As needed | - | Quenching/Acidification |

| Dichloromethane | 84.93 | 360 mL | - | Extraction Solvent |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying Agent |

Table 1: Reagents and materials for the synthesis of ethyl 2,4-dioxo-6-methylheptanoate.

Part 2: Synthesis of Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate

This step utilizes the well-established Knorr pyrazole synthesis, a robust method for constructing the pyrazole ring.[2] The 1,3-dicarbonyl compound, ethyl 2,4-dioxo-6-methylheptanoate, reacts with ethylhydrazine. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The reaction is typically catalyzed by a weak acid, such as acetic acid.

Figure 2: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol

-

Reaction Setup: A round-bottom flask is charged with ethyl 2,4-dioxo-6-methylheptanoate (0.1 mol) and ethanol (200 mL).

-

Addition of Hydrazine: Ethylhydrazine (0.1 mol) is added to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 1 mL).

-

Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel. A synthesis of a similar pyrazole ester reports a yield of 74%.[3]

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles | Role |

| Ethyl 2,4-dioxo-6-methylheptanoate | 200.24 | 0.1 | 0.1 | Reactant |

| Ethylhydrazine | 60.10 | 0.1 | 0.1 | Reactant |

| Ethanol | 46.07 | 200 mL | - | Solvent |

| Glacial Acetic Acid | 60.05 | ~1 mL | - | Catalyst |

| Ethyl Acetate | 88.11 | As needed | - | Extraction Solvent |

| Saturated Sodium Bicarbonate | 84.01 | As needed | - | Wash |

| Brine | - | As needed | - | Wash |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying Agent |

Table 2: Reagents and materials for the synthesis of ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate.

Part 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is an irreversible process, which can lead to higher yields. The reaction with a base, such as sodium hydroxide, will initially form the sodium salt of the carboxylic acid, which is then protonated in a separate acidification step to yield the final product.

Experimental Protocol

-

Reaction Setup: Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate (0.05 mol) is dissolved in a mixture of ethanol (100 mL) and water (50 mL) in a round-bottom flask.

-

Addition of Base: A solution of sodium hydroxide (4.0 g, 0.1 mol) in water (20 mL) is added to the flask.

-

Reaction: The mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by TLC.

-

Work-up: After the reaction is complete, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid.

-

Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles | Role |

| Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate | 224.29 | 0.05 | 0.05 | Reactant |

| Sodium Hydroxide | 40.00 | 4.0 g | 0.1 | Base |

| Ethanol | 46.07 | 100 mL | - | Solvent |

| Water | 18.02 | 70 mL | - | Solvent |

| Concentrated Hydrochloric Acid | 36.46 | As needed | - | Acidification |

Table 3: Reagents and materials for the synthesis of this compound.

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound. By employing a strategic combination of a Claisen condensation, a Knorr pyrazole synthesis, and a final hydrolysis step, this target molecule can be accessed in good overall yield. The provided experimental protocols are based on well-established and reliable procedures for analogous transformations, offering a solid foundation for researchers in the field of medicinal chemistry and drug development. Careful execution of these steps and appropriate purification techniques will be key to obtaining the desired compound in high purity.

References

- Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide. Molecules. 2012;17(10):11956-11968.

-

PrepChem.com. Synthesis of Part A: Ethyl 2,4-dioxoheptanoate. [Link]

-

Wikipedia. Knorr pyrrole synthesis. [Link]

-

ResearchGate. Knorr pyrazole synthesis. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

- Google Patents.

- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

Technical Disclosure Commons. Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]

-

The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]

-

Organic Syntheses. ETHYL ACETOPYRUVATE. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

ResearchGate. Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. [Link]

-

Chemguide. HYDROLYSING ESTERS. [Link]

- Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the characterization of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid (CAS No: 1015845-75-6), a heterocyclic compound of interest in medicinal chemistry and materials science.[1] As direct experimental data for this specific molecule is not extensively published, this document serves as a procedural whitepaper, detailing the requisite experimental protocols and expected analytical outcomes based on established principles of physical organic chemistry. We present validated, step-by-step methodologies for determining critical physicochemical parameters, including pKa, lipophilicity (logD), aqueous solubility, and spectroscopic identity. This guide is intended for researchers, scientists, and drug development professionals, offering the necessary tools to generate a robust and reliable data package for this compound, thereby enabling its effective application in further research and development.

Chemical Identity and Core Properties

This compound is a substituted pyrazole, a class of heterocyclic compounds frequently explored as pharmacophores in drug design.[1] The molecule's structure, featuring a carboxylic acid group, an N-ethyl substituent, and a C-isobutyl group, dictates its physicochemical behavior, influencing its potential biological activity, formulation feasibility, and synthetic utility.

Chemical Structure:

Table 1: Core Compound Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1015845-75-6 | [2][3] |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [1] |

| Molecular Weight | 196.25 g/mol |

| SMILES | O=C(C1=CC(CC(C)C)=NN1CC)O |[3] |

Ionization Constant (pKa) and Lipophilicity (logD)

The interplay between a molecule's acidity (pKa) and its lipophilicity (logP/logD) is fundamental to its pharmacokinetic profile, governing absorption, distribution, metabolism, and excretion (ADME). The carboxylic acid moiety of the target compound ensures it is an acidic molecule, with its charge state being pH-dependent.

Expertise & Rationale: pKa and its Impact

The pKa is the pH at which the ionized (carboxylate) and non-ionized (carboxylic acid) forms of the molecule are present in equal concentrations.[4] This parameter is critical because the charge state affects solubility, membrane permeability, and target binding. For instance, the neutral form is generally more membrane-permeable, while the ionized form often exhibits higher aqueous solubility. We employ potentiometric titration, a highly accurate and reliable method, for its determination.[5]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the standardized procedure for determining the pKa value of an ionizable compound.

Methodology:

-

System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) to ensure accuracy.[4]

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low. Gentle warming may be applied, followed by cooling to room temperature.[4]

-

Titrant Preparation: Use a standardized solution of a strong base, typically 0.01 M NaOH, as the titrant.

-

Titration: Place the sample solution on a magnetic stirrer and immerse the calibrated pH electrode. Add the NaOH titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette or automated titrator.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point, which is characterized by a sharp inflection in the pH curve.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the volume at the midpoint of the steepest portion of the curve. The pKa is determined from the pH value at the half-equivalence point (half the volume of titrant required to reach the equivalence point).[4] This relationship is described by the Henderson-Hasselbalch equation.[4]

Caption: Workflow for pKa determination via potentiometric titration.

Expertise & Rationale: Lipophilicity (logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. For ionizable molecules like our target compound, the distribution coefficient (logD) is more physiologically relevant than the partition coefficient (logP) because it accounts for both the ionized and non-ionized forms at a specific pH.[6][7] We will determine logD at a physiologically relevant pH of 7.4. The shake-flask method, while labor-intensive, remains the gold standard for its accuracy.[8][9]

Experimental Protocol: logD₇.₄ Determination by Shake-Flask Method

This protocol is the benchmark for measuring the distribution of a compound between an aqueous and an immiscible organic phase.[7]

Methodology:

-

Phase Pre-saturation: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, 0.01 M, pH 7.4) in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.[7]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[7]

-

Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 2 mL of each). Spike with a small volume of the compound stock solution to a final concentration that is detectable by the analytical method (e.g., 50 µM).

-

Equilibration: Cap the vial tightly and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 4-24 hours) to allow the compound to reach partitioning equilibrium.

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the PBS layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the distribution coefficient (D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logD is the base-10 logarithm of this value.[9]

Caption: Workflow for logD determination using the shake-flask method.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and a critical parameter for formulation development. Poor solubility can severely limit a compound's bioavailability, regardless of its intrinsic potency.[10] It is essential to distinguish between kinetic and thermodynamic solubility.

Expertise & Rationale: Thermodynamic vs. Kinetic Solubility

-

Kinetic Solubility: Measures the concentration at which a compound, added from a concentrated organic stock (like DMSO), precipitates out of an aqueous buffer. It's a high-throughput screening assay often used in early discovery.[11]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a solvent. It is a more definitive and formulation-relevant measurement, determined by allowing excess solid to equilibrate with the aqueous medium over an extended period.[12][13] We will focus on the "gold standard" shake-flask method for thermodynamic solubility.[12]

Experimental Protocol: Thermodynamic Solubility Determination

This protocol measures the equilibrium concentration of the compound in an aqueous buffer.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4) to assess pH-dependent solubility. The presence of undissolved solid must be visible.[14]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[14]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; filtration is often preferred over centrifugation to remove fine particulates, but one must be cautious of potential compound adsorption to the filter material.[13] A low-binding filter (e.g., PVDF) is recommended.

-

Sample Dilution: Immediately dilute the clear, saturated filtrate with a suitable solvent to prevent precipitation prior to analysis.

-

Quantification: Determine the concentration of the dissolved compound in the diluted filtrate using a validated HPLC-UV method against a standard curve.

-

Calculation: Multiply the measured concentration by the dilution factor to obtain the thermodynamic solubility in µg/mL or mM.

Caption: Integrated workflow for spectroscopic structural analysis.

Summary of Physicochemical Properties

This table should be populated with experimental data generated using the protocols described in this guide.

Table 2: Summary of Physicochemical Data for this compound

| Parameter | Method | Conditions | Expected/Measured Value |

|---|---|---|---|

| pKa | Potentiometric Titration | 25°C, H₂O | Data to be determined |

| logD | Shake-Flask | pH 7.4, 25°C | Data to be determined |

| Thermodynamic Solubility | Shake-Flask | pH 7.4, 25°C | Data to be determined |

| ¹H NMR Chemical Shifts (δ, ppm) | NMR Spectroscopy | CDCl₃ or DMSO-d₆ | Data to be determined |

| ¹³C NMR Chemical Shifts (δ, ppm) | NMR Spectroscopy | CDCl₃ or DMSO-d₆ | Data to be determined |

| FT-IR Key Peaks (cm⁻¹) | FT-IR (ATR) | Solid State | Data to be determined |

| Mass Spec (m/z) | ESI or EI | - | Data to be determined |

Conclusion

This technical guide establishes a rigorous and validated framework for the comprehensive physicochemical characterization of this compound. By adhering to the detailed protocols for determining pKa, logD, solubility, and spectroscopic identity, researchers can generate a high-quality, reliable dataset. This foundational knowledge is indispensable for guiding rational decisions in medicinal chemistry programs, developing robust formulations, and advancing the compound through the research and development pipeline. The application of these standardized methods ensures data integrity and facilitates cross-study comparisons, ultimately accelerating the scientific discovery process.

References

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

Chemistry LibreTexts. (2021, December 27). Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

protocols.io. (2024, September 23). LogP / LogD shake-flask method. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

-

ResearchGate. LogP / LogD shake-flask method v1. [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 729-734. [Link]

-

University of Arizona. Mass Spectrometry - Examples. [Link]

-

ADMET & DMPK. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. [Link]

-

NIH National Center for Biotechnology Information. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

-

ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p.... [Link]

-

ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

-

Dartmouth College. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

-

Shodor Education Foundation. Case Study: pKa's of Carboxylic Acids. [Link]

-

ResearchGate. (2025, August 10). Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy.... [Link]

-

NIH National Center for Biotechnology Information. (2013, August 8). Development of Methods for the Determination of pKa Values. [Link]

-

Molecules. Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido].... [Link]

-

ResearchGate. (2007, January). Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. [Link]

-

Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. [Link]

-

PubChem. ethyl 3-isobutyl-1H-pyrazole-5-carboxylate. [Link]

-

PubChem. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound DiscoveryCPR 1015845-75-6 [sigmaaldrich.com]

- 3. 1015845-75-6|this compound|BLD Pharm [bldpharm.com]

- 4. web.williams.edu [web.williams.edu]

- 5. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. rheolution.com [rheolution.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

CAS Number: 1015845-75-6

This technical guide provides a comprehensive overview of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid, a substituted pyrazole derivative with significant potential in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, properties, and potential applications.

Introduction and Scientific Context

This compound belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in medicinal chemistry.[1][2] The pyrazole nucleus is a five-membered ring containing two adjacent nitrogen atoms and is a key pharmacophore found in numerous commercially successful drugs.[1][3] These include the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant.[1] The diverse pharmacological activities exhibited by pyrazole derivatives, such as anti-inflammatory, antimicrobial, and anticancer properties, stem from the unique structural and electronic features of the pyrazole ring.[1][2][3][4][5]

The specific compound, this compound, is characterized by an ethyl group at the N1 position, an isobutyl group at the C3 position, and a carboxylic acid functional group at the C5 position. These substitutions are not arbitrary; they are designed to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influence its pharmacokinetic and pharmacodynamic profile. The isobutyl group, for instance, increases steric bulk and lipophilicity compared to smaller alkyl groups, potentially enhancing membrane permeability.[6] The carboxylic acid group provides a site for hydrogen bonding, which is crucial for interaction with biological targets like enzymes and receptors.[6]

This guide will delve into the synthetic pathways to access this molecule, its key physicochemical characteristics, and the scientific rationale for its potential applications in drug discovery, drawing upon the established biological activities of structurally related pyrazole carboxylic acids.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1015845-75-6 | [1][4][6][7][8] |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [6] |

| Molecular Weight | 196.25 g/mol | [4][6] |

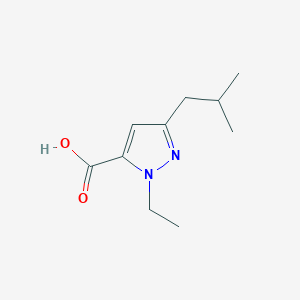

| IUPAC Name | 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |

| SMILES | O=C(C1=CC(CC(C)C)=NN1CC)O | [7] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | Inferred from structure |

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

Step 1: Synthesis of the Intermediate Diketoester

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -10 °C.

-

To this cooled solution, add a mixture of 4-methyl-pentan-2-one and diethyl oxalate dropwise, maintaining the temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

The reaction is then quenched by the addition of dilute hydrochloric acid.

-

The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diketoester intermediate.

Step 2: Synthesis of Ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate

-

Dissolve the crude diketoester from Step 1 in a suitable solvent, such as ethanol or acetic acid.

-

Add ethylhydrazine sulfate to the solution. The reaction may require heating under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the pure ethyl 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylate.

Step 3: Saponification to this compound

-

Dissolve the purified ester from Step 2 in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide, to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the isobutyl group (a doublet, a multiplet, and another doublet), and a singlet for the proton on the pyrazole ring. The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement. The fragmentation pattern in the mass spectrum can also provide structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the O-H stretch of the carboxylic acid, as well as a strong absorption for the C=O stretch.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final compound.

Potential Applications in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[1][2][3] While specific biological data for this compound is limited, its structural features suggest potential for various therapeutic applications based on the known activities of other substituted pyrazole carboxylic acids.

Potential Therapeutic Areas:

-

Anti-inflammatory: Many pyrazole derivatives are potent anti-inflammatory agents, with celecoxib being a prominent example.[11] The anti-inflammatory effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[11]

-

Antimicrobial and Antifungal: Substituted pyrazole carboxylic acids have demonstrated significant in vitro activity against a range of bacterial and fungal pathogens.[5][7] The specific substitutions on the pyrazole ring play a crucial role in determining the spectrum and potency of antimicrobial activity.[7]

-

Anticancer: A growing body of research highlights the potential of pyrazole derivatives as anticancer agents.[6] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.

-

Other Potential Applications: Research has also explored pyrazole derivatives for their analgesic, antidepressant, and antiviral activities.[1]

Mechanism of Action Considerations

The mechanism of action of this compound is likely to involve its interaction with specific biological macromolecules.[6] The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the pyrazole ring can participate in π-π stacking and coordination with metal ions in enzyme active sites.[6] The ethyl and isobutyl substituents will influence the compound's overall lipophilicity and steric interactions with the target protein.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.[7] For this compound, the following SAR considerations are relevant:

-

N1-Substitution: The ethyl group at the N1 position influences the compound's lipophilicity and metabolic stability.

-

C3-Substitution: The isobutyl group at the C3 position contributes to the steric bulk and lipophilicity, which can affect target binding and cell permeability.

-

C5-Substitution: The carboxylic acid at the C5 position is a key functional group for interacting with biological targets through hydrogen bonding.

Further research involving the synthesis and biological evaluation of analogs with variations at these positions would be valuable for elucidating the SAR and optimizing the therapeutic potential of this class of compounds.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structural features suggest potential for a wide range of biological activities. This technical guide provides a foundation for researchers and scientists to further explore the potential of this compound in drug discovery and development. Future studies should focus on the detailed biological evaluation of this molecule and its analogs to fully elucidate their therapeutic potential.

References

-

Faria, J. V., Vegi, P. F., Miguita, A. G., Dos Santos, M. S., Boechat, N., & Bernardino, A. M. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & medicinal chemistry, 25(21), 5891–5903. [Link]

-

MDPI. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Molecules, 23(3), 579. [Link]

-

Frontera. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

-

PubChem. ethyl 3-isobutyl-1H-pyrazole-5-carboxylate. [Link]

-

PubChem. ethyl 3-isobutyl-1H-pyrazole-5-carboxylate | C10H16N2O2 | CID 3804408. [Link]

-

Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]. [Link]

-

MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

-

Sharma, P. K., Kumar, A., & Sharma, R. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & medicinal chemistry letters, 25(7), 1634–1640. [Link]

-

PubMed. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. [Link]

-

PubMed. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. [Link]

-

PubMed Central. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

-

MDPI. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. [Link]

- Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1015845-75-6|this compound|BLD Pharm [bldpharm.com]

- 9. madison-proceedings.com [madison-proceedings.com]

- 10. ethyl 3-isobutyl-1H-pyrazole-5-carboxylate | C10H16N2O2 | CID 3804408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid is a synthetic molecule belonging to the diverse and pharmacologically significant class of pyrazole derivatives. While direct experimental elucidation of its specific mechanism of action is not extensively documented in publicly available literature, a comprehensive analysis of its structural features in the context of well-characterized analogous compounds allows for the formulation of a robust, putative mechanistic framework. This technical guide synthesizes the current understanding of pyrazole-based scaffolds and their interactions with key biological targets. We will explore the most probable mechanisms of action for this compound, focusing on its potential as an inhibitor of cyclooxygenase (COX) enzymes, a modulator of cannabinoid receptors, and an inhibitor of carbonic anhydrases. This document is intended to serve as a foundational resource for researchers investigating this compound and its potential therapeutic applications, providing both a theoretical framework and detailed experimental protocols for its further study.

Introduction to this compound

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial agents. The specific compound, this compound, with the molecular formula C₁₀H₁₆N₂O₂ and a molecular weight of 196.25 g/mol , possesses key structural motifs that suggest significant biological activity.[1]

The core pyrazole ring can participate in π-π stacking and hydrogen bonding, while the substituents at the 1, 3, and 5 positions dictate the molecule's steric and electronic properties, and thus its target specificity.[1] The N1-ethyl group, C3-isobutyl group, and C5-carboxylic acid are critical for its interaction with biological macromolecules. The carboxylic acid moiety, in particular, is a strong hydrogen bond donor and acceptor, a feature common in many enzyme inhibitors.[1]

Putative Mechanisms of Action

Based on extensive structure-activity relationship (SAR) studies of analogous pyrazole-5-carboxylic acid derivatives, we propose three primary putative mechanisms of action for this compound. It is crucial to underscore that these are hypothesized pathways, and direct experimental validation is required.

Inhibition of Cyclooxygenase (COX) Enzymes

A significant number of pyrazole-containing compounds are potent anti-inflammatory agents that function through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2] Marketed drugs such as celecoxib are a testament to the effectiveness of the pyrazole scaffold in targeting this enzyme family.[3][4]

Hypothesized Interaction: The carboxylic acid group of this compound is hypothesized to anchor the molecule within the active site of COX enzymes, forming hydrogen bonds with key amino acid residues. The isobutyl group at the C3 position likely projects into a hydrophobic pocket, contributing to binding affinity and potentially conferring selectivity for COX-2 over COX-1. The N1-ethyl group may further optimize the compound's orientation within the active site.

Caption: Putative COX Inhibition Pathway.

Modulation of Cannabinoid Receptors

Certain pyrazole derivatives are known to act as ligands for cannabinoid receptors, CB1 and CB2. These receptors are involved in a multitude of physiological processes, including pain perception, immune function, and appetite regulation.

Hypothesized Interaction: The lipophilic isobutyl group and the overall molecular structure of this compound may allow it to bind to the orthosteric or allosteric sites of CB1 or CB2 receptors. The carboxylic acid could form key interactions with polar residues in the receptor binding pocket. Depending on the precise binding mode, the compound could act as an agonist, antagonist, or inverse agonist.

Caption: Hypothesized Cannabinoid Receptor Modulation.

Inhibition of Carbonic Anhydrases

Recent studies have identified pyrazole carboxylic acids as a novel class of carbonic anhydrase (CA) inhibitors. These enzymes are involved in various physiological processes, including pH regulation and fluid balance, and their inhibition has therapeutic potential in conditions like glaucoma and certain cancers.

Hypothesized Interaction: The carboxylic acid moiety of this compound is proposed to coordinate with the zinc ion in the active site of carbonic anhydrase, displacing a water molecule and inhibiting the enzyme's catalytic activity. The pyrazole ring and its substituents would further interact with the surrounding amino acid residues, influencing the inhibitor's potency and isoform selectivity.

Experimental Protocols for Mechanistic Elucidation

To validate the putative mechanisms of action, a series of in vitro and in cell-based assays are recommended.

COX Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2.

Methodology:

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.

-

Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzymes.

-

Procedure: a. Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the enzyme, heme, and the test compound. c. Initiate the reaction by adding arachidonic acid. d. After a defined incubation period, add a chromogenic or fluorogenic substrate to measure the peroxidase activity. e. Read the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 and determine the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Table 1: Representative Data for COX Inhibition Assay

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |

| Celecoxib (Control) | 15 | 0.04 | 375 |

| Test Compound | To be determined | To be determined | To be determined |

Cannabinoid Receptor Binding Assay

Objective: To assess the binding affinity of this compound for CB1 and CB2 receptors.

Methodology:

-

Receptor Source: Membranes from cells stably expressing human CB1 or CB2 receptors.

-

Assay Principle: A competitive radioligand binding assay.

-

Procedure: a. Incubate the receptor membranes with a known radioligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound. b. After reaching equilibrium, separate the bound and free radioligand by rapid filtration. c. Quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the Ki values for the test compound at both CB1 and CB2 receptors.

Carbonic Anhydrase Inhibition Assay

Objective: To measure the inhibitory effect of this compound on various carbonic anhydrase isoforms.

Methodology:

-

Enzyme Source: Purified human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII).

-

Assay Principle: A stopped-flow spectrophotometric assay that measures the inhibition of CO₂ hydration.

-

Procedure: a. Equilibrate a solution of the CA isoenzyme and the test compound in a buffer. b. Rapidly mix with a CO₂-saturated solution. c. Monitor the change in absorbance of a pH indicator over time.

-

Data Analysis: Calculate the IC₅₀ and Ki values for each CA isoform.

Caption: Recommended Experimental Workflow.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its structural similarity to known pharmacologically active pyrazole derivatives. While its precise mechanism of action remains to be definitively elucidated, the evidence from analogous compounds strongly suggests its potential to interact with COX enzymes, cannabinoid receptors, or carbonic anhydrases. The experimental protocols outlined in this guide provide a clear path for researchers to investigate these putative mechanisms. Further studies, including in vivo efficacy models and detailed structural biology (e.g., X-ray co-crystallography), will be instrumental in fully characterizing the therapeutic potential of this promising compound.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Dovepress. Retrieved January 11, 2026, from [Link]

-

Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. (2014). PubMed. Retrieved January 11, 2026, from [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Bentham Science. Retrieved January 11, 2026, from [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. Retrieved January 11, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties, including the ability to participate in hydrogen bonding and π-π stacking interactions, make it a versatile core for the design of a wide array of biologically active molecules.[1] Compounds incorporating the pyrazole moiety are found in numerous clinically approved drugs, demonstrating a broad spectrum of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[2][3]

This guide focuses on a specific, yet under-investigated, member of this class: This compound . While direct experimental data on this particular molecule is sparse in publicly available literature, its structural features suggest a strong potential for significant biological activity. By examining the extensive research on closely related pyrazole-5-carboxylic acid derivatives, we can infer its likely pharmacological profile and outline the experimental methodologies required for its comprehensive evaluation. This document is intended for researchers, scientists, and drug development professionals, providing a technical framework for investigating the therapeutic potential of this promising compound.

I. Chemical Synthesis and Characterization

The synthesis of this compound can be approached through established methods for constructing substituted pyrazole rings, most notably the Knorr pyrazole synthesis.[4][5] This classic and robust method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6]

A plausible synthetic route would start with the Claisen condensation of a ketone bearing the isobutyl group (e.g., 4-methyl-2-pentanone) with diethyl oxalate to form the requisite 1,3-dicarbonyl intermediate. Subsequent cyclocondensation with ethylhydrazine would yield the ethyl ester of the target compound, which can then be hydrolyzed to the final carboxylic acid.[7]

Diagram of Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Knorr Pyrazole Synthesis (Adapted)

This protocol is a generalized procedure based on the synthesis of similar pyrazole derivatives and may require optimization.[5][7][8]

-

Preparation of the 1,3-Dicarbonyl Intermediate:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at -20°C, add 4-methyl-2-pentanone (1.0 equivalent) and diethyl oxalate (1.0 equivalent) sequentially.

-

Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Acidify the residue with dilute HCl and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1,3-dicarbonyl intermediate.

-

-

Cyclocondensation to form the Pyrazole Ester:

-

Dissolve the crude 1,3-dicarbonyl intermediate (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add ethylhydrazine (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Purify the crude ester by recrystallization from ethanol or by column chromatography.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the purified pyrazole ester in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

-

Acidify the remaining aqueous solution with cold dilute HCl to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry to yield this compound.

-

II. Potential Anti-inflammatory Activity

A significant body of research points to pyrazole derivatives as potent anti-inflammatory agents, with many acting as selective inhibitors of cyclooxygenase-2 (COX-2).[3][9] The drug Celecoxib, a selective COX-2 inhibitor used to treat arthritis and pain, features a pyrazole core, highlighting the therapeutic importance of this scaffold.[10]

Mechanism of Action: COX-2 Inhibition

Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[11] Selective inhibition of COX-2 is therefore a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[9] The structural features of this compound, particularly the substituted pyrazole ring, are consistent with those of known COX-2 inhibitors. The carboxylic acid moiety could potentially engage in hydrogen bond interactions with key residues like Arg513 in the active site of COX-2, contributing to its inhibitory activity and selectivity.[12]

Diagram of COX-2 Inhibition Pathway

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Data on Related Anti-inflammatory Pyrazole Derivatives

| Compound Class | In Vivo Activity (Carrageenan-induced paw edema) | In Vitro Activity (COX-2 IC50) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazolylthiazole Carboxylic Acids | 89-93% edema inhibition | Not Reported | Not Reported | [13] |

| Hybrid Pyrazole Analogues | 78-80% edema inhibition | 1.79 µM | 72.73 | [14] |

| Pyrazole-Pyridazine Hybrids | Potent activity reported | 1.15 µM | >100 | |

| 3,5-Diarylpyrazoles | 65-80% edema reduction | 0.01 µM | Not Reported | [15] |

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[16][17][18][19]

-

Animals: Use male Wistar rats (150-200 g). House them under standard laboratory conditions and fast them overnight before the experiment, with free access to water.

-

Grouping and Dosing:

-

Divide the animals into groups (n=6 per group):

-

Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

-

Group 2: Positive control (e.g., Indomethacin, 5-10 mg/kg).

-

Groups 3-5: Test compound (this compound) at various doses (e.g., 10, 30, 100 mg/kg).

-

-

Administer the vehicle, positive control, or test compound intraperitoneally or orally 30-60 minutes before carrageenan injection.

-

-

Induction of Edema:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of a 1% suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage inhibition of edema for each group using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] * 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

-

III. Potential Anticancer Activity

The pyrazole scaffold is present in several anticancer agents, and numerous studies have demonstrated the potent anti-proliferative activity of pyrazole-5-carboxylic acid derivatives against various cancer cell lines.[20][21][22][23][24]

Mechanism of Action: Cytotoxicity and Apoptosis Induction

The anticancer effects of pyrazole derivatives are often attributed to their ability to inhibit protein kinases involved in cancer cell signaling, induce cell cycle arrest, and trigger apoptosis.[22] For instance, some pyrazole-5-carboxamide derivatives have been shown to be cytotoxic against multiple cancer cell lines, with molecular docking studies suggesting inhibition of targets like human c-Met kinase and JAK1.[22][23]

Data on Anticancer Activity of Related Pyrazole Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

| Pyrazole-5-carboxamides | Various (6 lines) | Promising cytotoxicity | [22][23] |

| 1-Thiazol-2-yl-pyrazole-5-carboxylic acids | Hematologic and solid tumors | Potent anti-proliferative activity | [21] |

| Pyrazole-based compounds | Pancreatic, Breast, Cervical | Moderate cytotoxicity (61-81 µM) | [24] |

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[25][26]

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate complete medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA.

-

Perform a cell count and seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the test compound in a complete culture medium.

-

After 24 hours of cell attachment, replace the medium with 100 µL of medium containing the various concentrations of the test compound. Include wells for vehicle control (DMSO) and untreated control (medium only).

-

Incubate the plate for another 24-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

IV. Potential Antimicrobial Activity

Pyrazole derivatives have consistently been reported to possess significant antibacterial and antifungal properties, targeting a wide range of pathogenic microorganisms.[2][27][28] The structural versatility of the pyrazole ring allows for modifications that can enhance potency and broaden the spectrum of activity.[20]

Mechanism of Action: Targeting Essential Bacterial Pathways

The antimicrobial mechanisms of pyrazoles can vary but often involve the inhibition of essential bacterial enzymes. For example, some pyrazole derivatives have been identified as inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair, making them effective against both Gram-positive and Gram-negative bacteria.

Data on Antimicrobial Activity of Related Pyrazole Derivatives

| Compound Class | Target Organism | Activity (MIC) | Reference |

| Pyrazole-Thiazole Hybrids | S. aureus (Gram-positive) | 6.25 µg/mL | [13] |

| Pyrazole Hydrazones | S. aureus, B. subtilis | 62.5 µg/mL | [28] |

| Imidazo-pyridine Pyrazoles | E. coli, P. aeruginosa (Gram-negative) | <1 µg/mL | |

| Pyrazole-3,4-dicarboxylic acids | Candida species (Fungi) | Good inhibitory effects | [20] |

Diagram of General Experimental Workflow for Activity Screening

Caption: General workflow for screening and identifying bioactive compounds.

Detailed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[29][30][31][32]

-

Preparation of Materials:

-

Medium: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in sterile saline or broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.[32]

-

-

Assay Setup in a 96-Well Plate:

-

Dispense 50-100 µL of sterile broth into each well of a 96-well microtiter plate.

-

Add a specific volume of the compound stock solution to the first column of wells to achieve the highest desired concentration.

-

Perform a two-fold serial dilution by transferring half the volume from the first column to the second, mixing, and repeating across the plate to create a range of concentrations.

-

Set up a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).

-

-

Inoculation:

-

Add the prepared bacterial/fungal inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100-200 µL).

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-24 hours.

-

-

Reading the Results:

-

After incubation, visually inspect the wells for turbidity (an indicator of growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

V. Summary and Future Directions

While this compound remains a largely uncharacterized molecule, the wealth of data on structurally similar compounds strongly suggests its potential as a multi-faceted biological agent. The pyrazole-5-carboxylic acid scaffold is a proven pharmacophore for anti-inflammatory, anticancer, and antimicrobial activities.

The immediate and necessary next step is the empirical validation of these predicted activities. The protocols detailed in this guide provide a clear and robust framework for a comprehensive investigation:

-

Chemical Synthesis: The first step is to synthesize and purify the compound, confirming its structure and purity through modern analytical techniques (NMR, Mass Spectrometry, HPLC).

-

In Vitro Screening: A broad initial screening using the MTT and MIC assays against a panel of cancer cell lines and microbial strains will efficiently determine the most promising therapeutic avenue.

-

Mechanism-Specific Assays: If initial screening is positive, further investigation into the mechanism of action is warranted. This could include COX-1/COX-2 inhibition assays, kinase profiling, or DNA gyrase inhibition assays.

-

In Vivo Validation: Promising in vitro results should be followed by in vivo studies, such as the carrageenan-induced paw edema model for anti-inflammatory activity or xenograft models for anticancer efficacy, to establish preclinical proof-of-concept.

By systematically applying these established methodologies, the scientific community can elucidate the true therapeutic potential of this compound and contribute to the development of new, effective treatments for a range of diseases.

References

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science. [Link]

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

-

Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health (NIH). [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

-

1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (n.d.). PubMed. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

-

Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry. [Link]

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). ELRIG. [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Boster Bio. [Link]

-

Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). ResearchGate. [Link]

-

Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. [Link]

-

Knorr pyrazole synthesis. (n.d.). SlideShare. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

-

Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

-

Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. (n.d.). PubMed Central. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Bentham Science. [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PubMed Central. [Link]

-

Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. (2017). PubMed. [Link]

-

Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. (2015). PubMed. [Link]

-

Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). PubMed. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Ingenta Connect. [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Publishing. [Link]

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PubMed Central. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

-

Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]. (n.d.). MDPI. [Link]

Sources

- 1. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. knorr pyrazole synthesis | PPTX [slideshare.net]

- 7. madison-proceedings.com [madison-proceedings.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 11. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. researchgate.net [researchgate.net]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. inotiv.com [inotiv.com]

- 20. meddocsonline.org [meddocsonline.org]

- 21. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. asianpubs.org [asianpubs.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 28. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. microbe-investigations.com [microbe-investigations.com]

- 30. protocols.io [protocols.io]

- 31. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pdf.benchchem.com [pdf.benchchem.com]

Potential therapeutic targets of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide to Investigating the Therapeutic Potential of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Authored by a Senior Application Scientist

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] this compound is a synthetic pyrazole derivative with potential therapeutic applications. While specific biological targets for this particular molecule are not yet extensively documented in peer-reviewed literature, its structural features suggest several plausible and compelling avenues for investigation. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound, leveraging established knowledge of the broader pyrazole class of compounds. We will explore hypothesized targets in oncology and inflammation, and detail a robust, multi-pronged approach for target identification and validation, encompassing in silico, in vitro, and cell-based methodologies.

Introduction to this compound and the Pyrazole Scaffold